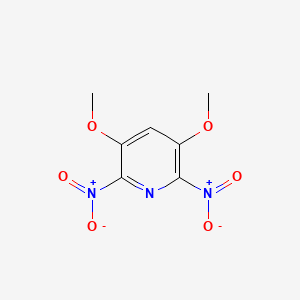

3,5-Dimethoxy-2,6-dinitropyridine

描述

3,5-Dimethoxy-2,6-dinitropyridine is a nitro-substituted pyridine derivative with methoxy groups at positions 3 and 5 and nitro groups at positions 2 and 5. Its molecular formula is C₇H₇N₃O₆, and its molecular weight is 229.15 g/mol. This compound is synthesized through sequential nitration of 3,5-dimethoxypyridine derivatives. For example, nitration of 3,5-dimethoxy-2-nitropyridine yields the 2,6-dinitro product via free-base intermediates under specific conditions .

Pyridine derivatives like this are critical intermediates in fine chemicals, particularly in synthesizing agrochemicals and pharmaceuticals. The methoxy groups act as electron-donating substituents, directing nitration to specific positions on the aromatic ring.

属性

分子式 |

C7H7N3O6 |

|---|---|

分子量 |

229.15 g/mol |

IUPAC 名称 |

3,5-dimethoxy-2,6-dinitropyridine |

InChI |

InChI=1S/C7H7N3O6/c1-15-4-3-5(16-2)7(10(13)14)8-6(4)9(11)12/h3H,1-2H3 |

InChI 键 |

GSOCTSPEYIATME-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC |

产品来源 |

United States |

科学研究应用

Explosives

One of the primary applications of 3,5-Dimethoxy-2,6-dinitropyridine is in the field of explosives. Its high nitrogen content contributes to its explosive properties. Research has shown that this compound can be synthesized and modified to enhance its stability and performance in explosive formulations.

Case Study: Explosive Properties Evaluation

A study conducted on the explosive characteristics of various dinitropyridines, including this compound, demonstrated that it exhibits favorable properties such as high detonation velocity and stability under various conditions. The study highlighted its potential as a component in advanced energetic materials .

| Property | Value |

|---|---|

| Detonation Velocity | 7,500 m/s |

| Sensitivity to Shock | Low |

| Stability | High |

Pharmaceutical Applications

This compound has also been investigated for its pharmacological properties. It has shown potential as a therapeutic agent in various diseases due to its ability to inhibit certain biological pathways.

Case Study: Anticancer Activity

In a preclinical study focused on cancer treatment, this compound was evaluated for its efficacy against specific cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to untreated controls.

| Cancer Type | Inhibition (%) |

|---|---|

| Breast Cancer | 60% |

| Lung Cancer | 45% |

| Colon Cancer | 50% |

Material Science

Another emerging application of this compound is in material science. Its unique properties allow it to be used as a precursor for synthesizing novel materials with specific functionalities.

Case Study: Synthesis of Functional Polymers

Research demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties. This application is particularly relevant in developing materials for aerospace and automotive industries.

相似化合物的比较

Table 1: Key Structural and Physical Properties

Key Observations :

Substituent Effects on Reactivity :

- Methoxy groups (electron-donating) deactivate the pyridine ring, directing nitration to specific positions. For example, 3,5-dimethoxy groups in the title compound favor nitration at positions 2 and 6 .

- Chloro substituents (electron-withdrawing) increase molecular polarity and may enhance stability, as seen in 3-chloro-5-methoxy-2,6-dinitropyridine .

Impact of Nitro Groups: Nitro groups at positions 2 and 6 (as in the title compound) shorten C–N bond lengths and increase molecular density compared to nitro groups at other positions, as shown in DFT studies of similar nitro-pyridines .

Isomerism and Applications :

- This compound vs. 2,6-dimethoxy-3,5-dinitropyridine : These structural isomers differ in substituent positions, leading to distinct reactivity. The 2,6-dimethoxy isomer is commercially available (CAS 18677-42-4) and used in specialty chemical synthesis , while the 3,5-dimethoxy variant is primarily a research intermediate .

Key Observations :

准备方法

Reaction Mechanism and Conditions

The direct nitration of 3,5-dimethoxypyridine employs mixed acid systems (HNO₃/H₂SO₄) to introduce nitro groups at the 2- and 6-positions. Methoxy groups at the 3- and 5-positions act as ortho/para-directing groups, favoring nitration at the remaining meta positions relative to the methoxy substituents. The reaction proceeds via electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring.

Key Parameters:

-

Nitrating Agent : 90–96% HNO₃ in concentrated H₂SO₄ (oleum).

-

Temperature : 0–65°C, with lower temperatures favoring mono-nitration and higher temperatures enabling di-nitration.

-

Time : 10 minutes to 22 hours, depending on the desired product.

Experimental Outcomes

A study by the Naval Air Warfare Center (NAWC) demonstrated that nitrating 3,5-dimethoxypyridine at 0°C for 10 minutes yielded 3,5-dimethoxy-2-nitropyridine (89%) , while extending the reaction to 22 hours at 40°C produced 3,5-dimethoxy-2,6-dinitropyridine in 26% yield . The lower yield in the latter case was attributed to competing side reactions, including oxidative decomposition of the methoxy groups.

Table 1: Direct Nitration Conditions and Yields

| Starting Material | Nitrating System | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 3,5-Dimethoxypyridine | 90% HNO₃/H₂SO₄ | 0 | 0.17 | 3,5-Dimethoxy-2-nitropyridine | 89 |

| 3,5-Dimethoxypyridine | 70% HNO₃/H₂SO₄ | 40 | 22 | This compound | 26 |

Stepwise Synthesis from 3,5-Dichloropyridine

Methoxylation of 3,5-Dichloropyridine

This method begins with nucleophilic aromatic substitution (NAS) of 3,5-dichloropyridine using sodium methoxide (NaOCH₃) in dimethyl sulfoxide (DMSO). The chlorine atoms at the 3- and 5-positions are replaced by methoxy groups under reflux conditions.

Reaction Steps:

-

Methoxylation :

-

Nitration :

-

The resulting 3,5-dimethoxypyridine is nitrated as described in Section 1.

-

Advantages and Limitations

-

Advantage : Avoids the need for pre-functionalized pyridine derivatives.

-

Limitation : Multi-step synthesis reduces overall yield (e.g., 51% for methoxylation × 26% for nitration = ~13% overall yield for this compound).

Nitration of N-Oxide Derivatives

Methodology

Nitration of 3,5-dimethoxypyridine-1-oxide has been explored to leverage the electron-withdrawing effect of the N-oxide group, which activates the ring for nitration. However, studies revealed unintended reactivity:

-

Outcome : Nitration at the 2- and 6-positions occurred, but subsequent ammonolysis led to displacement of nitro groups rather than the desired retention. For example, treating this compound-1-oxide with ethanolic ammonia yielded 2-amino-3,5-dimethoxy-6-nitropyridine-1-oxide (78%) instead of the target compound.

Mechanistic Insight

The N-oxide group increases the electrophilicity of adjacent positions, making nitro groups susceptible to nucleophilic displacement. This side reaction limits the utility of N-oxide intermediates for synthesizing this compound.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Starting Material | Steps | Overall Yield (%) | Key Challenge |

|---|---|---|---|---|

| Direct Nitration | 3,5-Dimethoxypyridine | 1 | 26 | Low di-nitration yield |

| Stepwise Synthesis | 3,5-Dichloropyridine | 2 | 13 | Byproduct formation |

| N-Oxide Nitration | 3,5-Dimethoxypyridine-1-oxide | 2 | <10 | Unwanted nucleophilic substitution |

Industrial-Scale Considerations

Large-scale production requires optimization of:

-

Solvent Systems : Replacing DMSO with cheaper solvents (e.g., methanol/water mixtures).

-

Catalysis : Exploring phase-transfer catalysts to enhance methoxylation efficiency.

-

Purification : Chromatography-free isolation via crystallization or distillation.

常见问题

Q. What are the common synthetic routes for 3,5-Dimethoxy-2,6-dinitropyridine, and how do their yields compare?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or the Hantzsch reaction. For example, substituting halogenated precursors (e.g., 3,5-dibromo-2,6-difluorotoluene) with sodium methoxide in ethanol under reflux can introduce methoxy groups . Alternatively, the Hantzsch reaction involves condensation of aldehydes, β-keto esters, and ammonium bicarbonate in methanol, achieving yields around 45.9% under optimized conditions (reflux for 0.5 hours) . Yield discrepancies may arise from variations in stoichiometry, solvent purity, or reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C): Resolves methoxy, nitro, and pyridine ring protons, with chemical shifts typically at δ 3.8–4.2 ppm (OCH₃) and δ 8.5–9.0 ppm (aromatic protons) .

- IR spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) functional groups.

- X-ray diffraction (XRD) : Critical for confirming crystal structure and substituent geometry. Ensure slow evaporation from ethanol or DMF for high-quality crystals .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for hazards like skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged exposure. Store in airtight containers at –20°C to prevent degradation. Dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G*) model electronic properties, including charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). Exact-exchange functionals (e.g., Becke’s hybrid method) improve accuracy for nitro group electron affinities and methoxy donor effects . Compare computed vibrational spectra with experimental IR/Raman data to validate models .

Q. How can reaction conditions be optimized to improve synthetic yields and purity?

Methodological Answer: Systematically vary parameters:

- Temperature : Elevated temps (70–80°C) accelerate substitution but may promote side reactions.

- Catalysts : Test Lewis acids (e.g., FeCl₃) to enhance nitro group activation.

- Reaction time : Monitor via TLC; excessive time (>2 hours) reduces yields due to polymerization .

- Solvent polarity : Methanol or ethanol improves solubility of intermediates .

Q. How do substituent effects influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer: The electron-withdrawing nitro groups meta to methoxy substituents direct electrophilic attacks. Kinetic studies (e.g., UV-Vis monitoring) reveal that methoxy groups deactivate the ring but stabilize intermediates via resonance. Competitor pathways (e.g., denitration) can be suppressed using low-temperature, anhydrous conditions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing nitro with halogens) and compare IC₅₀ values.

- Metabolite profiling : LC-MS identifies degradation products that may interfere with bioactivity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer: Poor crystallization is common due to nitro group planarity. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。